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Compound of Interest

Compound Name: 7-Methoxyquinolin-4-amine

Cat. No.: B1285061 Get Quote

This guide provides a comparative overview of the in vivo and in vitro efficacy of various 7-
Methoxyquinolin-4-amine analogues as potential anticancer agents. The data presented is

compiled from recent studies to assist researchers, scientists, and drug development

professionals in evaluating the therapeutic potential of these compounds.

Overview of Investigated Analogues
Quinoline derivatives are a significant class of heterocyclic compounds that have been

extensively investigated for their broad-ranging pharmacological activities, including anticancer

properties.[1] These compounds exert their effects through various mechanisms, such as

inhibiting crucial enzymes involved in cancer progression, intercalating with DNA, and

disrupting microtubule polymerization.[1] This guide focuses on the comparative efficacy of

several recently developed 7-Methoxyquinolin-4-amine analogues.

Comparative In Vivo Efficacy
A study focusing on a novel series of tubulin-binding tumor-vascular disrupting agents identified

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) as a

promising lead candidate.[2] In vivo experiments using a human tumor cell line xenograft model

in mice demonstrated significant dose-dependent tumor growth inhibition.

Table 1: In Vivo Antitumor Activity of Compound 2 in NCI-H460 Xenograft Model
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Treatment Group Dose (mg/kg)
Mean Tumor
Weight (mg)

Tumor Growth
Inhibition (%)

Control - 1058 ± 215 -

Compound 2 0.25 870 ± 180 17.8

Compound 2 0.5 668 ± 155 36.8

Compound 2 1.0 403 ± 110 61.9

Paclitaxel (Reference) 15 419 ± 120 60.4

Data extracted from in vivo studies on a promising anticancer lead compound.[2]

The results indicate that Compound 2 at a dose of 1.0 mg/kg exhibits comparable efficacy to

the established chemotherapeutic agent, paclitaxel, at a 15 mg/kg dose.[2]

Comparative In Vitro Antiproliferative Activity
The in vitro anticancer activity of several 7-Methoxyquinolin-4-amine analogues has been

evaluated against various human tumor cell lines.

4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-
2(1H)-one Derivatives
A series of analogues based on the scaffold of Compound 2 were synthesized and evaluated

for their antiproliferative activity. Many of these compounds demonstrated high potency, with

GI50 values in the nanomolar to subnanomolar range.[2]

Table 2: In Vitro Antiproliferative Activity (GI50, nM) of Selected Analogues
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Compound NCI-H460 (Lung) HCT-116 (Colon) MCF-7 (Breast)

Compound 2 1.8 1.5 1.7

6a 0.53 2.01 1.25

6f 0.85 1.22 0.98

6g 0.77 1.05 0.89

Paclitaxel 2.5 3.1 2.8

GI50 values represent the concentration required to inhibit cell growth by 50%.[2]

4-Alkoxy-2-aryl-6,7-dimethoxyquinolines
Another study investigated a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as

Topoisomerase I inhibitors.[1] Compound 14m from this series showed potent anticancer

activity across a wide panel of cancer cell lines.[1]

Table 3: In Vitro Antiproliferative Activity (GI50, µM) of Compound 14m

Cancer Type Cell Line GI50 (µM)

Leukemia SR 0.133

Non-Small Cell Lung NCI-H226 0.343

Colon COLO205 0.401

CNS SF-295 0.328

Melanoma LOX IMVI 0.116

Ovarian NCI/ADR-RES 0.247

Renal CAKI-1 0.458

Breast T-47D 0.472

GI50 values represent the concentration required to inhibit cell growth by 50%.[1]
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Mechanism of Action and Signaling Pathways
The anticancer effects of these 7-Methoxyquinolin-4-amine analogues are attributed to

several mechanisms of action.

Tubulin Polymerization Inhibition: Compound 2 and its analogues act as tubulin-binding

agents, disrupting microtubule dynamics, which is crucial for cell division.[2]

Tumor Vasculature Disruption: Mechanistic studies on xenograft tumor tissues revealed that

Compound 2 disrupts the tumor vasculature, in addition to inducing apoptosis and inhibiting

cell proliferation.[2]

Topoisomerase I Inhibition: The 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, including

compound 14m, have been identified as inhibitors of Topoisomerase I, an enzyme essential

for DNA replication and transcription.[1]

Wnt/β-catenin Signaling Pathway Inhibition: Other related quinazoline derivatives have been

shown to downregulate the β-catenin/TCF4 signaling pathway, which is often overactivated

in cancer.

Below is a diagram illustrating a generalized signaling pathway targeted by some quinoline

derivatives.
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Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by

quinazoline derivatives.

Experimental Protocols
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of Compound 2 was evaluated using a xenograft model.
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In Vivo Xenograft Experimental Workflow
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Caption: Workflow for in vivo antitumor efficacy evaluation using a xenograft model.
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Protocol Details:

Cell Culture: Human tumor cells (e.g., NCI-H460) are cultured in appropriate media.

Animal Model: Athymic nude mice are used.

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of

each mouse.

Treatment: Once tumors reach a certain volume, mice are randomized into groups and

treated with the test compounds (e.g., intraperitoneal injection) or vehicle control for a

specified duration.

Data Collection: Tumor size and mouse body weight are measured regularly.

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and

weighed. The percentage of tumor growth inhibition is calculated.

In Vitro Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

Protocol Details:

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

for a specified period (e.g., 48-72 hours).

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with SRB dye.

Washing: Unbound dye is washed away.

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

Absorbance Reading: The absorbance is read on a microplate reader.
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Data Analysis: The GI50 value is calculated from the dose-response curve.

Conclusion
The 7-Methoxyquinolin-4-amine scaffold serves as a promising foundation for the

development of novel anticancer agents. The analogues discussed in this guide demonstrate

significant in vivo and in vitro efficacy through various mechanisms of action. Compound 2, in

particular, shows compelling in vivo activity comparable to paclitaxel, highlighting its potential

for further preclinical and clinical development. The potent in vitro activity of other analogues,

such as those from the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, also warrants further

investigation. Future studies should focus on optimizing the pharmacokinetic properties and

further elucidating the detailed molecular mechanisms of these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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